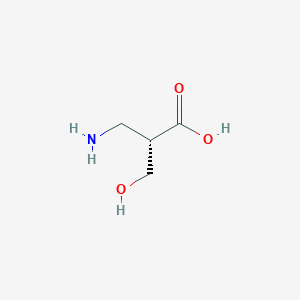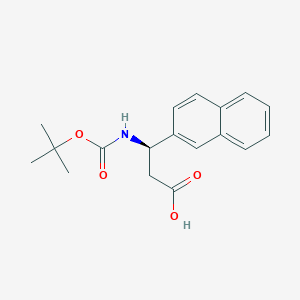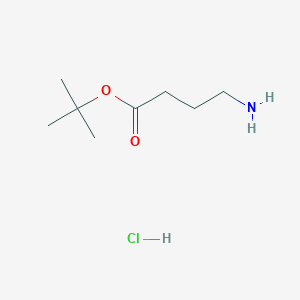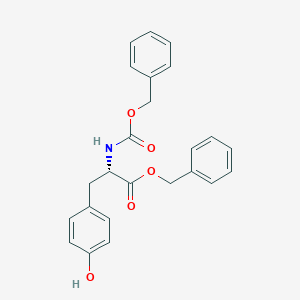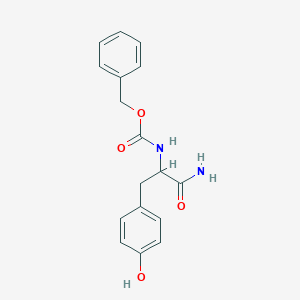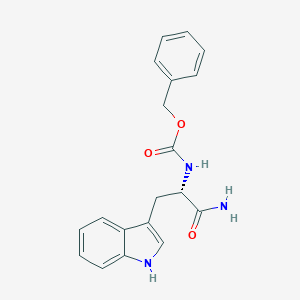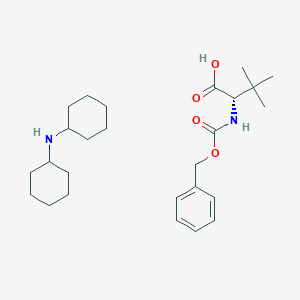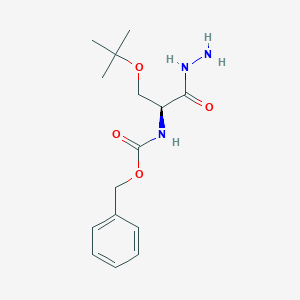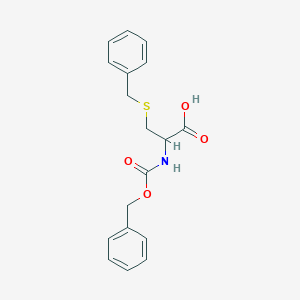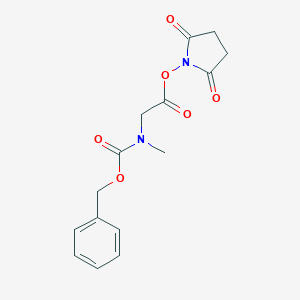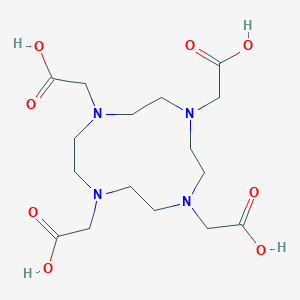
DOTA
Overview
Description
TETRAXETAN, also known as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, is an organic compound with the formula (CH₂CH₂NCH₂CO₂H)₄. It consists of a central 12-membered tetraaza ring containing four nitrogen atoms. TETRAXETAN is widely used as a complexing agent, particularly for lanthanide ions, due to its ability to form stable and inert complexes under physiological conditions .
Mechanism of Action
Target of Action
DOTA (also known as Tetraxetan) is an organic compound that is primarily used as a complexing agent . It is particularly effective for lanthanide ions . The primary targets of this compound are the somatostatin receptors (SSR) and the prostate cancer marker PSMA . These receptors are found with high density in numerous malignancies, including CNS, breast, lung, and lymphatics .
Mode of Action
This compound envelops metal cations, functioning as an octadentate ligand, binding the metal through four amine and four carboxylate groups . When this compound is linked to peptides, such as Bombesin (BN) peptides, it can be radiolabeled efficiently with 68 Ga . This allows this compound to form stable and inert complexes under physiological conditions , which can be used for imaging and therapy .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its role as a complexing agent. This compound forms stable complexes with di- and trivalent cations . This property allows it to be used in the development of new metal-based imaging and therapeutic agents .
Pharmacokinetics
The pharmacokinetics of this compound-linked peptides have been studied in mice . These radiopeptides exhibited rapid pharmacokinetics in Balb/c mice with excretion mainly through the urinary system . The this compound-coupled peptides showed high metabolic stability in plasma .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its medical applications as contrast agents and in cancer treatments . For example, in MDA-MB-231 tumor-bearing nude mice, the tumor uptake of a this compound-linked peptide was higher than other radiolabeled BN peptides . This resulted in clear visualization of the tumor in PET images .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the geometric tendencies of the metal cation can affect the denticity of the ligand . Furthermore, the synthetic methodology used to prepare this compound can impact its potency and efficiency .
Biochemical Analysis
Biochemical Properties
DOTA (Tetraxetan) is a high-affinity chelating agent for di- and trivalent cations . The four secondary amine groups are modified by replacement of the N-H centers with N-CH2CO2H groups . The resulting aminopolycarboxylic acid, upon ionization of the carboxylic acid groups, forms stable and inert complexes under physiological conditions .
Cellular Effects
The cellular effects of this compound (Tetraxetan) are primarily observed through its use in radiolabeled form in cancer research . For instance, Bombesin (BN) peptides functionalized with this compound chelator have been used for PET imaging of cancer . These peptides show high metabolic stability in plasma .
Molecular Mechanism
The molecular mechanism of this compound (Tetraxetan) is based on its ability to form stable and inert complexes with metal ions . These complexes can be attached to biomolecules such as peptides, which can then be used for imaging or therapeutic purposes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound (Tetraxetan) exhibits high stability . For instance, this compound-coupled peptides radiolabeled with 68Ga showed high metabolic stability in plasma . These radiopeptides exhibited rapid pharmacokinetics in Balb/c mice with excretion mainly through the urinary system .
Dosage Effects in Animal Models
In animal models, the effects of this compound (Tetraxetan) vary with different dosages . For example, in MDA-MB-231 tumor-bearing nude mice, a Bombesin peptide linked to this compound exhibited higher tumor uptake than other radiolabeled Bombesin peptides investigated in the study .
Metabolic Pathways
The metabolic pathways of this compound (Tetraxetan) are primarily related to its role as a chelating agent . It forms stable complexes with metal ions, which can then be attached to biomolecules for various applications .
Transport and Distribution
The transport and distribution of this compound (Tetraxetan) within cells and tissues are largely determined by the biomolecules it is attached to . For instance, this compound-coupled peptides exhibit rapid pharmacokinetics in Balb/c mice with excretion mainly through the urinary system .
Subcellular Localization
The subcellular localization of this compound (Tetraxetan) is also dependent on the biomolecules it is attached to . For example, this compound-coupled peptides used for PET imaging of cancer are designed to target specific receptors on cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: TETRAXETAN is synthesized from the macrocycle known as cyclen. The four secondary amine groups in cyclen are modified by replacing the N-H centers with N-CH₂CO₂H groups. The resulting aminopolycarboxylic acid, upon ionization of the carboxylic acid groups, becomes a high-affinity chelating agent for di- and trivalent cations .
Industrial Production Methods: Industrial production of TETRAXETAN involves the solid-phase synthesis method. This method allows for the efficient and cost-effective preparation of TETRAXETAN-linked peptides for imaging and therapy. The process involves functionalizing peptides with TETRAXETAN chelator prepared from cyclen precursor on solid-phase support .
Chemical Reactions Analysis
Types of Reactions: TETRAXETAN undergoes various types of reactions, including complexation, chelation, and coordination reactions. It forms stable complexes with metal ions, particularly lanthanides, through its four amine and four carboxylate groups .
Common Reagents and Conditions: The common reagents used in the reactions involving TETRAXETAN include metal salts (e.g., lutetium chloride), solvents (e.g., water, ethanol), and buffers (e.g., acetate buffer). The reactions are typically carried out under mild conditions, such as room temperature and neutral pH .
Major Products: The major products formed from the reactions involving TETRAXETAN are metal-chelate complexes. These complexes are highly stable and inert, making them suitable for various applications in medical imaging and therapy .
Scientific Research Applications
TETRAXETAN has a wide range of scientific research applications, including:
Chemistry: TETRAXETAN is used as a chelating agent in coordination chemistry to form stable complexes with metal ions.
Biology: It is used in the development of radiolabeled compounds for imaging and therapy, particularly in cancer research.
Comparison with Similar Compounds
TETRAXETAN is unique due to its high affinity and stability in forming metal-chelate complexes. Similar compounds include:
Cyclen: The precursor to TETRAXETAN, used in the synthesis of various chelating agents.
EDTA (ethylenediaminetetraacetic acid): Another widely used chelating agent, but with lower stability compared to TETRAXETAN.
DTPA (diethylenetriaminepentaacetic acid): Similar to EDTA, but with higher stability and used in medical imaging.
TETRAXETAN stands out due to its ability to form highly stable complexes under physiological conditions, making it ideal for medical and industrial applications.
Properties
IUPAC Name |
2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O8/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLRUFUQRNWCPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208984 | |
| Record name | Tetraxetan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow hygroscopic powder; [Aldrich MSDS] | |
| Record name | DOTA acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9739 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
60239-18-1 | |
| Record name | DOTA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60239-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DOTA acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060239181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraxetan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',2'',2'''-(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.833 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAXETAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HTE449DGZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

